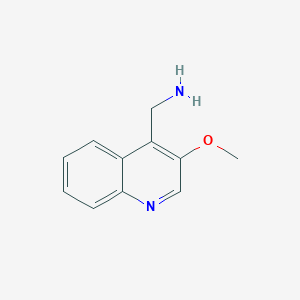

(3-Methoxyquinolin-4-yl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C11H12N2O |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

(3-methoxyquinolin-4-yl)methanamine |

InChI |

InChI=1S/C11H12N2O/c1-14-11-7-13-10-5-3-2-4-8(10)9(11)6-12/h2-5,7H,6,12H2,1H3 |

InChI-Schlüssel |

KSNFBDABFCZHQM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=CC=CC=C2N=C1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyquinolin-4-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methoxyquinoline.

Nitration: The 3-methoxyquinoline undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large-scale nitration of 3-methoxyquinoline using concentrated nitric acid.

Catalytic Reduction: Reduction of the nitro group using industrial hydrogenation reactors with Pd/C as the catalyst.

Automated Methanation:

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Methoxyquinolin-4-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of (3-Methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways: It may interfere with cellular pathways such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Structural Features of Key Analogs

Key Observations :

- Methoxy Position : The 3-methoxy group in the target compound may induce distinct electronic effects compared to 6-methoxy analogs, altering π-π stacking and hydrogen-bonding capabilities .

- Substituent Effects : Chloro groups (e.g., in MG3) increase lipophilicity but may reduce solubility, whereas methoxy groups improve solubility .

Pharmacological Activity

Key Observations :

- Receptor Binding: Substituent position significantly impacts receptor affinity. Quinoline-3-carboxamide shows higher D3R binding than the 4-carboxamide derivative, suggesting the target compound’s 3-methoxy group may enhance interactions with specific receptors .

- Antimalarial Potential: Quinoline derivatives with methanamine side chains (e.g., MG3) are associated with antimalarial activity, likely due to interference with heme detoxification in Plasmodium .

Key Observations :

- Synthetic Complexity: The 3-methoxyquinolin-4-yl group may require regioselective synthesis to avoid isomer formation, similar to challenges faced in 6-methoxyquinoline derivatives .

- Cost and Safety : MG3 synthesis is hindered by expensive intermediates, while chloro-substituted analogs pose toxicity risks .

Biologische Aktivität

(3-Methoxyquinolin-4-yl)methanamine is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound can be attributed to its structural features that enable interaction with specific molecular targets. Quinoline derivatives typically inhibit key enzymes involved in cellular processes, such as:

- Topoisomerases : Enzymes that manage DNA supercoiling and are critical for DNA replication.

- Kinases : Enzymes involved in signal transduction pathways that regulate cell growth and division.

The presence of methoxy and amine functional groups enhances the compound's binding affinity to these targets, facilitating its biological effects .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and related compounds. For instance, a derivative synthesized from 4-chloro-7-methoxyquinoline displayed significant antimicrobial activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3l | E. coli | 7.812 µg/mL |

| 3l | C. albicans | 31.125 µg/mL |

| 3c | S. aureus | Moderate Activity |

| 3d | P. aeruginosa | Moderate Activity |

The compound 3l exhibited the highest potency against E. coli and C. albicans, demonstrating its potential as an effective antimicrobial agent .

Antitumor Activity

In vitro assays have assessed the antitumor activity of this compound derivatives against several cancer cell lines, including human leukemia (HL-60), neuroblastoma (SH-SY5Y), hepatoma (HepG2), and breast cancer (MCF-7). The results indicated that while the precursor amine showed no significant antitumor activity, certain bis-methanamines with ureido and thioureido linkers displayed promising cytotoxic effects:

| Cell Line | Compound Type | IC50 Range (µM) |

|---|---|---|

| HL-60 | Bis-methanamine | 0.72 - 1.70 |

| SH-SY5Y | Bis-methanamine | 0.40 - 1.00 |

| HepG2 | Mono-methanamine | No activity |

| MCF-7 | Mono-methanamine | No activity |

These findings suggest that structural modifications significantly influence the antitumor efficacy of quinoline derivatives .

Case Study 1: Antimicrobial Efficacy

A study involving a series of quinoline-based compounds demonstrated that increasing hydrophobicity enhanced antimicrobial activity against E. coli and other strains. The compound exhibiting the highest efficacy was identified as 3l, which not only inhibited bacterial growth but also showed remarkable antibiofilm properties by disrupting biofilm formation on surfaces.

Case Study 2: Antitumor Potential

In another investigation, researchers synthesized various derivatives of this compound to evaluate their cytotoxic effects on cancer cell lines. The study revealed that specific modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (3-Methoxyquinolin-4-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like 4-methoxyaniline. Key steps include cyclization to form the quinoline core, followed by functionalization of the methanamine group. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) can introduce aryl groups, while reductive amination may be employed for amine formation . Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) significantly impact yield. Polar aprotic solvents like DMF enhance coupling efficiency, while inert atmospheres prevent oxidation of intermediates .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the quinoline ring and methanamine group. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, X-ray diffraction with software like SHELX refines structural parameters . Infrared (IR) spectroscopy can identify functional groups like methoxy and amine .

Q. What biological targets or pathways are commonly associated with this compound in preliminary studies?

- Methodological Answer : Initial screenings often focus on enzyme inhibition (e.g., kinases) or receptor binding. Surface plasmon resonance (SPR) assays measure binding affinities, while fluorescence-based assays quantify enzymatic activity. For example, the quinoline scaffold may intercalate with DNA or inhibit topoisomerases, requiring ethidium bromide displacement assays or gel electrophoresis for validation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the crystal structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction data, refined using SHELXL, provide precise bond lengths and angles. For disordered structures, tools like ORTEP-3 visualize electron density maps to distinguish between alternative conformations. Twinning or high thermal motion requires iterative refinement with restraints on bond distances and angles. High-resolution data (>1.0 Å) are critical for resolving methoxy group orientations .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). To address this:

- Perform dose-response curves under standardized conditions (e.g., 37°C, physiological pH).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of fluorescence artifacts.

- Validate findings with orthogonal assays (e.g., cell-based vs. cell-free systems) and include positive controls like known inhibitors .

Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Regioselectivity in Suzuki-Miyaura reactions can be controlled by:

- Ligand design : Bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions.

- Substrate pre-functionalization : Protecting the methanamine group with Boc anhydride prevents unwanted side reactions.

- Solvent effects : Tetrahydrofuran (THF) improves solubility of Pd intermediates, enhancing selectivity .

Q. How do computational methods like molecular docking inform the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding poses in target proteins (e.g., kinases). Key steps:

- Prepare the protein structure (PDB ID) by removing water molecules and adding hydrogens.

- Define the binding site using known co-crystallized ligands.

- Score derivatives based on binding energy (ΔG) and hydrogen-bond interactions.

- Validate top candidates via molecular dynamics simulations to assess stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- Standardize protocols : Use pooled human liver microsomes (HLM) and NADPH cofactors at consistent concentrations.

- Control for enzyme variability : Include CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies parent compound and metabolites. Compare half-life (t½) values across studies using meta-analysis tools .

Structure-Activity Relationship (SAR) Design

Q. What are the key considerations in designing SAR studies for this compound derivatives?

- Methodological Answer :

- Systematic substitution : Vary substituents at the 3-methoxy and 4-methanamine positions while maintaining the quinoline core.

- Physicochemical profiling : Measure logP (lipophilicity), pKa (ionization state), and solubility to correlate with bioactivity.

- In vitro assays : Prioritize derivatives with IC50 values <10 μM in target-specific assays.

- Cluster analysis : Group compounds by structural similarity to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.